molecular formula C10H10O4 B3022593 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid CAS No. 41910-91-2

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Cat. No. B3022593
CAS RN: 41910-91-2
M. Wt: 194.18 g/mol
InChI Key: ZYQCKPKFAFHUSJ-UHFFFAOYSA-N
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Description

“6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid” is a compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a benzofuran ring constructed by proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid” is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran compounds, including “6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid”, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid” include a molecular formula of CHO, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including 6-methoxybenzofuran-2-carboxylic acid, have demonstrated significant anti-tumor effects. Researchers have observed inhibitory effects on cell growth in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings suggest its potential as a lead compound for developing targeted therapies.

Synthetic Applications

Novel methods for constructing benzofuran rings have been developed. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions .

Drug Prospects

Given its biological activities and structural versatility, 6-methoxybenzofuran-2-carboxylic acid holds promise as a natural drug lead compound. Researchers continue to explore its potential therapeutic applications, including its role in treating specific diseases.

properties

IUPAC Name

6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCKPKFAFHUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(O2)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 2
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 3
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 4
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 5
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 6
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

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